

The Therapeutic Potential of YM-58483 in Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	YM-58483				
Cat. No.:	B1682358	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, eosinophilic inflammation, and the production of Th2 cytokines. Calcium release-activated calcium (CRAC) channels play a pivotal role in the activation of immune cells, such as T cells and mast cells, which are central to the pathophysiology of asthma. YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of YM-58483 in asthma. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The influx of extracellular calcium (Ca2+) is a critical signaling event that governs a multitude of cellular processes in immune cells, including proliferation, gene expression, and the release of inflammatory mediators. In non-excitable cells like T lymphocytes and mast cells, store-operated Ca2+ entry (SOCE) is the primary mechanism for sustained Ca2+ influx. The Ca2+ release-activated Ca2+ (CRAC) channel is the archetypal SOCE channel and is a key regulator of immune cell function.[1]



YM-58483 is a pyrazole derivative that has been identified as a selective and potent inhibitor of CRAC channels.[2] Its ability to modulate Ca2+ signaling in immune cells has positioned it as a promising therapeutic candidate for a range of immune and allergic diseases, including bronchial asthma.[2][3] This document will explore the preclinical data that substantiates the potential of **YM-58483** as a novel anti-asthma therapeutic.

Mechanism of Action: CRAC Channel Inhibition

YM-58483 exerts its therapeutic effects by specifically blocking the CRAC channel, thereby inhibiting SOCE.[3] The activation of T cells and mast cells, key players in the asthmatic inflammatory cascade, is highly dependent on CRAC channel-mediated Ca2+ influx.

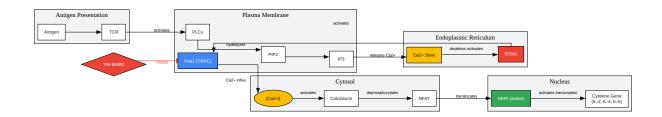
Upon antigen presentation, the T-cell receptor (TCR) is activated, leading to the depletion of intracellular Ca2+ stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (stromal interaction molecule 1), an ER-resident protein, which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of Ca2+ through the Orai1 channel activates downstream signaling pathways, including the calcineurin-NFAT pathway, leading to the transcription of key pro-inflammatory cytokines such as IL-2, IL-4, and IL-5.[2]

Similarly, in mast cells, aggregation of the high-affinity IgE receptor (FcɛRI) triggers a signaling cascade that results in ER Ca2+ store depletion, STIM1 activation, and Orai1-mediated Ca2+ influx. This sustained Ca2+ signal is essential for the degranulation and release of histamine and other inflammatory mediators, as well as the synthesis of leukotrienes and cytokines.[4]

By blocking the CRAC channel, **YM-58483** effectively curtails these Ca2+-dependent activation processes in both T cells and mast cells, thereby attenuating the inflammatory response characteristic of asthma.

Signaling Pathway of CRAC Channel Activation and Inhibition by YM-58483





Click to download full resolution via product page

Caption: CRAC channel signaling cascade and the inhibitory action of YM-58483.

Quantitative Data Summary

The preclinical efficacy of **YM-58483** has been demonstrated across various in vitro and in vivo models of asthma. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Cytokine Production by YM-58483



Cell Type	Stimulant	Cytokine Inhibited	IC50 (nM)	Reference
Murine Th2 T cell clone (D10.G4.1)	Conalbumin	IL-4, IL-5	~100	[2]
Human whole blood cells	Phytohemaggluti nin (PHA)	IL-5	~100	[2]
Human peripheral blood cells	Phytohemaggluti nin-P (PHA-P)	IL-5	125	[3]
Human peripheral blood cells	Phytohemaggluti nin-P (PHA-P)	IL-13	148	[3]

Table 2: In Vitro Inhibition of Mast Cell and Basophil

Mediator Release by YM-58483

Cell Type	Stimulant	Mediator Inhibited	IC50 (nM)	Reference
RBL-2H3 cells (rat basophilic leukemia)	DNP antigen	Histamine release	460	[3]
RBL-2H3 cells (rat basophilic leukemia)	DNP antigen	Leukotrienes production	310	[3]

Table 3: In Vivo Efficacy of YM-58483 in Animal Models of Asthma



Animal Model	Antigen	YM-58483 Dose (p.o.)	Key Findings	Reference
Actively sensitized Brown Norway rats	Ovalbumin	10, 30 mg/kg	- Inhibited antigen-induced eosinophil infiltration into airways Decreased IL-4 and cysteinyl- leukotrienes in inflammatory airways.	[2]
Actively sensitized guinea pigs	Ovalbumin	30 mg/kg	- Prevented antigen-induced late-phase asthmatic bronchoconstricti on Prevented eosinophil infiltration.	[2]
OVA-sensitized guinea pigs	Ovalbumin	30 mg/kg	- Significantly suppressed OVA-induced bronchoconstricti on.	[3]
OVA-sensitized guinea pigs	Ovalbumin	3-30 mg/kg	- Significantly and completely suppressed airway hyperresponsive ness (AHR).	[3]

Experimental Protocols



Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of **YM-58483**.

In Vivo Models of Allergic Asthma

Objective: To evaluate the effect of **YM-58483** on antigen-induced late-phase bronchoconstriction and airway hyperresponsiveness.

Methodology:

- Sensitization: Male Hartley guinea pigs are actively sensitized by an intraperitoneal injection
 of 1 mg of ovalbumin (OVA) and 100 mg of aluminum hydroxide as an adjuvant, suspended
 in saline. This is followed by a booster injection of 1 mg OVA in saline 14 days later.
- Drug Administration: **YM-58483** is suspended in 0.5% methylcellulose and administered orally (p.o.) at doses ranging from 3 to 30 mg/kg, 1 hour before the antigen challenge. The vehicle control group receives 0.5% methylcellulose.
- Antigen Challenge and Measurement of Bronchoconstriction: Conscious guinea pigs are
 placed in a whole-body plethysmograph. After a 10-minute acclimatization period, they are
 exposed to an aerosol of 1% OVA for 5 minutes. Airway resistance is measured continuously
 for 8 hours to assess both the early and late asthmatic responses.
- Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the OVA challenge, AHR
 is assessed by exposing the animals to increasing concentrations of inhaled acetylcholine or
 histamine and measuring the provocative concentration causing a 200% increase in airway
 resistance (PC200).
- Bronchoalveolar Lavage (BAL) and Cell Analysis: Immediately after the AHR measurement, animals are euthanized, and a BAL is performed. The total and differential cell counts in the BAL fluid are determined to quantify eosinophil infiltration.

Objective: To assess the impact of **YM-58483** on antigen-induced airway eosinophilia and inflammatory mediator levels.

Methodology:



- Sensitization: Male Brown Norway rats are actively sensitized by a subcutaneous injection of 1 mg of OVA and 200 mg of aluminum hydroxide in saline on day 0, followed by an intraperitoneal booster injection of 1 mg OVA in saline on day 14.
- Drug Administration: YM-58483 is administered orally at doses of 10 and 30 mg/kg, 1 hour prior to the antigen challenge.
- Antigen Challenge: On day 21, conscious rats are placed in a chamber and exposed to an aerosol of 1% OVA for 30 minutes.
- Bronchoalveolar Lavage (BAL) and Mediator Analysis: 24 hours after the challenge, rats are euthanized, and a BAL is performed. The BAL fluid is analyzed for total and differential cell counts. The supernatant is collected and stored at -80°C for subsequent measurement of IL-4 and cysteinyl-leukotrienes by ELISA.

In Vitro Assays

Objective: To determine the effect of YM-58483 on IgE-mediated degranulation of mast cells.

Methodology:

- Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum. For sensitization, cells are incubated overnight with 0.5 μg/mL of anti-dinitrophenyl (DNP) IgE.
- Drug Incubation: Sensitized cells are washed and then pre-incubated with various concentrations of YM-58483 or vehicle for 30 minutes at 37°C.
- Antigen Challenge: Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.
- Measurement of β-Hexosaminidase Release: The supernatant is collected, and the release
 of the granular enzyme β-hexosaminidase, a marker of degranulation, is quantified by a
 colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The
 absorbance is read at 405 nm. The percentage of inhibition by YM-58483 is calculated
 relative to the vehicle-treated control.



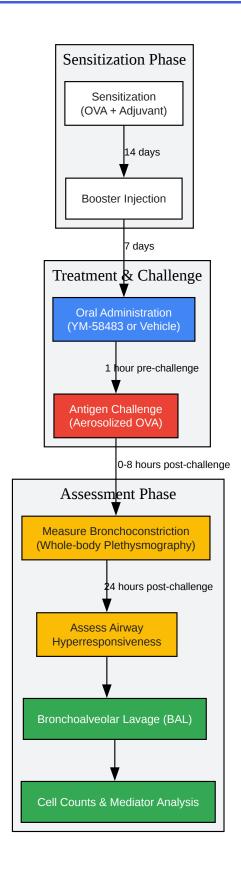
Objective: To evaluate the effect of **YM-58483** on cytokine production from human immune cells.

Methodology:

- Blood Collection: Fresh heparinized whole blood is collected from healthy human volunteers.
- Drug Incubation and Stimulation: 1 mL aliquots of whole blood are pre-incubated with various concentrations of YM-58483 or vehicle for 30 minutes at 37°C. The cells are then stimulated with 5 μg/mL of phytohemagglutinin (PHA) for 24 hours at 37°C in a 5% CO2 incubator.
- Cytokine Measurement: After incubation, the plasma is separated by centrifugation and stored at -80°C. The concentrations of IL-5 and IL-13 in the plasma are measured by specific ELISA kits.

Mandatory Visualizations Experimental Workflow for In Vivo Asthma Model



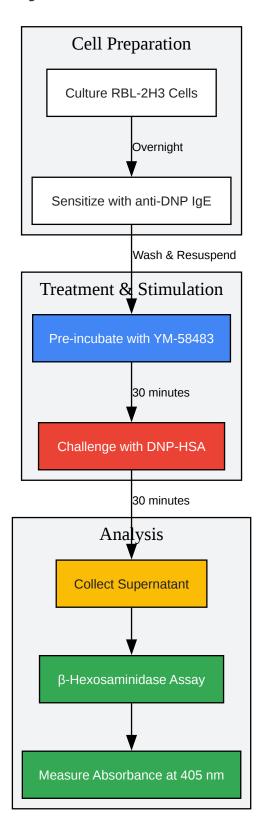


Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of YM-58483 in a guinea pig asthma model.



Experimental Workflow for In Vitro RBL-2H3 Degranulation Assay





Click to download full resolution via product page

Caption: Workflow for the in vitro RBL-2H3 cell degranulation assay.

Pharmacokinetics and Pharmacodynamics

Limited publicly available data exists on the specific pharmacokinetic profile of **YM-58483** in the context of these preclinical asthma models. However, the efficacy of oral administration in both rat and guinea pig models suggests adequate oral bioavailability and distribution to the relevant tissues to exert its pharmacological effects.[2][3] Further studies would be required to fully characterize the pharmacokinetic and pharmacodynamic relationship of **YM-58483** in asthma.

Clinical Development

To date, there is no publicly available information on clinical trials of **YM-58483** for the treatment of asthma in humans. The compound remains at a preclinical stage of development for this indication.

Conclusion

The selective CRAC channel inhibitor, **YM-58483**, has demonstrated significant therapeutic potential in a range of preclinical models of asthma. By targeting the fundamental Ca2+ signaling pathways in key immune cells, **YM-58483** effectively inhibits Th2 cytokine production, mast cell degranulation, airway eosinophilia, late-phase bronchoconstriction, and airway hyperresponsiveness. The robust and consistent preclinical data strongly support the further investigation of CRAC channel inhibitors, such as **YM-58483**, as a novel therapeutic strategy for the treatment of allergic asthma. The detailed experimental protocols provided herein offer a foundation for future research in this promising area of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Therapeutic Potential of YM-58483 in Asthma: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1682358#exploring-the-therapeutic-potential-of-ym-58483-in-asthma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com